2-(2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2828446-17-7) is a boronic ester derivative widely used in organic synthesis and medicinal chemistry. Its molecular formula is C₁₄H₁₇BF₄O₃, with a molecular weight of 320.09 g/mol. The compound features a phenyl ring substituted with fluoro (position 2), methoxy (position 5), and trifluoromethyl (position 3) groups, attached to a 1,3,2-dioxaborolane backbone .
Properties
IUPAC Name |
2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-8(20-5)6-9(11(10)16)14(17,18)19/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVZAAPWOXKTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere at 2–8°C.
- Hazards : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation).
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The primary distinctions among analogous compounds lie in the substituents on the phenyl ring and their positions. Below is a comparative analysis:
Key Observations :
- Electron Effects : The main compound combines electron-withdrawing (F, CF₃) and donating (OCH₃) groups, creating a polarized aromatic system ideal for nucleophilic/electrophilic reactions.
- Positional Isomerism : The compound in (2386363-88-6) shares the same substituents but differs in their positions, which may alter reactivity and binding interactions.
- Halogen vs. Alkyl : Chloro/methyl derivatives (e.g., CAS 1402238-26-9) prioritize halogen-mediated reactivity (e.g., Suzuki coupling), while alkyl groups enhance lipophilicity for medicinal applications.
Physicochemical Properties and Stability
*Inferred from storage requirements.
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
The most widely adopted method for synthesizing Compound X employs palladium-catalyzed cross-coupling. A representative protocol involves reacting 2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl bromide with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis. Key parameters include:
The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the diboron reagent. The steric bulk of the pinacolato ligand mitigates undesired protodeboronation, while the electron-withdrawing trifluoromethyl group accelerates oxidative addition.
Iron-Catalyzed Borylation of Aryl Chlorides
Recent advances demonstrate iron’s efficacy in borylating aryl chlorides, offering a cost-effective alternative. For Compound X , FeCl₃ (5 mol%) with IMes (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) as a ligand enables borylation at 60°C in THF.
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Substrate Scope : Aryl chlorides with electron-deficient groups (e.g., CF₃) achieve 55–68% yields.
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Mechanistic Insight : In situ generation of Fe(0) nanoparticles facilitates oxidative addition, while MgBr₂·OEt₂ suppresses boronate ester hydrolysis.
Metal-Free Synthesis from Arylamines
Sandmeyer-Type Boronation
Arylamines serve as viable precursors via diazotization and subsequent borylation. For Compound X , 2-fluoro-5-methoxy-3-(trifluoromethyl)aniline undergoes diazotization with NaNO₂/HBF₄, followed by treatment with pinacolborane in acetonitrile.
Photoredox-Catalyzed C–H Borylation
Emerging photoredox methods enable direct C–H borylation of the parent arene. Using Ir(ppy)₃ (1 mol%) under blue LED irradiation, Compound X forms via radical borylation at the meta position relative to the methoxy group.
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Selectivity : Directed by the methoxy group’s ortho/para-directing effects.
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Limitations : Moderate yields (35–45%) due to competing side reactions.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
To enhance throughput, flow chemistry reduces reaction times from hours to minutes. A two-stage system couples:
Solvent and Ligand Screening
Optimization studies identify 2-MeTHF as a greener solvent, improving yields by 15% compared to dioxane. Bulky ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) suppress homocoupling byproducts.
Analytical Characterization and Quality Control
Spectroscopic Validation
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